2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol is a versatile small molecule scaffold with a molecular formula of C10H22N2O and a molecular weight of 186.29 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethanol group, which is a two-carbon alcohol.
Preparation Methods
One common method involves the reaction of piperidine with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major products formed from these reactions include substituted piperidine derivatives, aldehydes, carboxylic acids, and amines.
Scientific Research Applications
2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol has a wide range of scientific research applications, including:
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The ethanol group can also participate in hydrogen bonding interactions, further stabilizing the binding of the compound to its target .
Comparison with Similar Compounds
2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol can be compared with other similar compounds, such as:
2-(Piperidin-4-yl)ethan-1-ol: Similar structure but with the piperidine ring attached at a different position.
2-(Dimethylamino)ethan-1-ol: Contains a dimethylamino group instead of the piperidine ring.
2-(2-Pyridyl)ethanol: Contains a pyridine ring instead of the piperidine ring.
The uniqueness of this compound lies in its specific combination of the piperidine ring and ethanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[methyl(2-piperidin-2-ylethyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12(8-9-13)7-5-10-4-2-3-6-11-10/h10-11,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVYTDJFFUQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCCN1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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